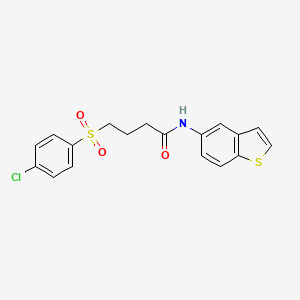

N-(1-benzothiophen-5-yl)-4-(4-chlorobenzenesulfonyl)butanamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-(4-chlorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S2/c19-14-3-6-16(7-4-14)25(22,23)11-1-2-18(21)20-15-5-8-17-13(12-15)9-10-24-17/h3-10,12H,1-2,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRFUBXLLAVJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzothiophen-5-yl)-4-(4-chlorobenzenesulfonyl)butanamide, a compound featuring a benzothiophene moiety and a chlorobenzenesulfonyl group, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a benzothiophene ring connected to a butanamide chain with a sulfonyl group, which is essential for its biological activity.

Research indicates that compounds similar to this compound may function through various mechanisms:

- Inhibition of β-Catenin : Compounds containing sulfonamide groups have been shown to inhibit Wnt-dependent transcription by interfering with β-catenin pathways, which are crucial in cancer cell proliferation and survival .

- Anticancer Activity : The compound exhibits potential anticancer properties by reducing the expression of proliferation markers such as Ki67 in cancer cell lines . Additionally, it has demonstrated effectiveness in inhibiting the growth of colorectal cancer cells in vitro and in vivo .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically include:

- Cell Proliferation Assays : Evaluating the compound's effect on cell viability and proliferation in various cancer cell lines.

- Apoptosis Induction : Assessing whether the compound can trigger programmed cell death in malignant cells.

In Vivo Studies

Animal models have been utilized to further investigate the therapeutic potential of this compound. Notable findings include:

- Xenograft Models : The compound showed significant tumor growth inhibition in xenograft models, indicating its potential for clinical applications in oncology .

Data Summary

The following table summarizes key findings from studies involving this compound:

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

- Colorectal Cancer Treatment : A study demonstrated that compounds targeting β-catenin pathways could significantly reduce tumor size and improve survival rates in colorectal cancer models .

- Metabolic Stability : Research indicated that these compounds exhibit favorable metabolic stability compared to standard treatments, suggesting a reduced risk of adverse effects during therapy .

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of Benzothiophene Derivatives : Starting from commercially available benzothiophene compounds.

- Sulfonylation : Utilizing 4-chlorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

- Amidation : Converting the resulting sulfonamide into the desired butanamide structure through standard amide coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-benzothiophen-5-yl)-4-(4-chlorobenzenesulfonyl)butanamide exhibit significant anticancer properties. The benzothiophene scaffold is known for its ability to interact with various biological targets involved in cancer progression, including:

- Inhibition of Kinases : Targeting specific kinases that are overactive in cancer cells.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Central Nervous System Disorders

Research has suggested potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier. Preliminary findings indicate efficacy in:

- Anxiolytic Effects : Reducing anxiety-related behaviors in animal models.

- Neuroprotection : Protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Study 2: Neuroprotective Properties

A separate investigation reported on the neuroprotective effects of related compounds in models of neurodegeneration. The study demonstrated that these compounds could significantly reduce markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents .

Table of Comparative Efficacy

| Compound Name | Target Disease | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Cancer (A549 Cells) | 3.2 | Kinase inhibition |

| Related Benzothiophene Derivative | Neurodegeneration | 5.0 | Antioxidant properties |

| Another Sulfonamide Compound | Anxiety Disorders | 1.8 | GABAergic modulation |

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfonamide Derivatives

*Calculated based on structural similarity to , replacing methoxy (-OCH₃) with chloro (-Cl).

Substituent Effects on Properties

- Electron-Withdrawing vs. Methoxy groups may improve solubility but reduce metabolic stability due to oxidative demethylation pathways. The fluorobenzylthioether and triazole motifs in introduce hydrogen-bonding and π-π stacking capabilities, which could improve target selectivity but increase molecular complexity and synthetic challenges .

- Core Heterocycle Differences: The benzothiophene core in the target and offers planar aromaticity, facilitating interactions with hydrophobic protein pockets.

Pharmacological Implications

- Target Selectivity : The chloro substituent in the target compound may confer stronger binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to methoxy analogs, as seen in studies of related sulfonamides .

- Metabolic Stability : Chlorinated aromatic groups generally resist oxidative metabolism better than methoxy groups, suggesting improved in vivo half-life for the target compound versus .

- Biological Activity : The triazole-containing compound () exhibits structural motifs common in antifungal and antiviral agents, whereas benzothiophene derivatives are often explored for anti-inflammatory or kinase-inhibitory applications .

Research Findings and Limitations

- Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and established sulfonamide SAR (structure-activity relationship) principles.

- Synthetic Feasibility : The target compound’s synthesis may face challenges in sulfonylation and purification due to the electron-deficient chloroarene, unlike the methoxy analog (), which is more synthetically accessible .

Q & A

Q. How is cryo-EM utilized to study its interaction with macromolecular targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.